Lotaustralin
Overview
Description
Lotaustralin is a cyanogenic glucoside found in various plants, including cassava and lima beans. It is a derivative of the amino acid valine and plays a role in plant defense mechanisms against herbivores. When the plant tissue is damaged, this compound is hydrolyzed to produce hydrogen cyanide, which is toxic to many organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lotaustralin typically involves the following steps:
Amino Acid Derivation: The process begins with the derivation of valine.
Glycosylation: The derived valine undergoes glycosylation to form the cyanogenic glucoside.
Purification: The final product is purified using chromatographic techniques to ensure the desired compound’s purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and efficiency. The process includes:
Fermentation: Utilizing microbial fermentation to produce the precursor compounds.
Chemical Synthesis: Employing chemical synthesis methods to convert the precursors into this compound.
Extraction and Purification: Using advanced extraction and purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Lotaustralin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and specific enzymes, this compound is hydrolyzed to produce hydrogen cyanide and glucose.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Enzymes such as beta-glucosidase are commonly used for hydrolysis.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Hydrolysis Products: Hydrogen cyanide and glucose.
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of this compound.
Scientific Research Applications
Lotaustralin has several scientific research applications, including:
Chemistry: Used as a model compound to study cyanogenic glucosides and their reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of natural pesticides and other agricultural products.
Mechanism of Action
The mechanism of action of Lotaustralin involves its hydrolysis to produce hydrogen cyanide, which inhibits cellular respiration by blocking the cytochrome c oxidase enzyme in the mitochondrial electron transport chain. This leads to the cessation of ATP production and ultimately cell death. The molecular targets include the cytochrome c oxidase enzyme and other components of the respiratory chain.
Comparison with Similar Compounds
Amygdalin: Another cyanogenic glucoside found in almonds and apricots.
Dhurrin: Found in sorghum and similar in structure and function to Lotaustralin.
Linamarin: Found in cassava and similar in its cyanogenic properties.
Uniqueness: this compound is unique due to its specific occurrence in certain plants and its particular role in plant defense. Its synthesis and hydrolysis pathways are distinct, making it a valuable compound for studying cyanogenic glucosides and their effects.
Properties
IUPAC Name |
2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBWVMTOYUPHH-GXUZYPEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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